N'-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea
Overview
Description
“N’-cyclohexyl-N-hydroxy-N-(3-isobutyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea” is a complex organic compound. It contains a cyclohexyl group, which is a six-membered carbon ring , and a urea group (NH2-CO-NH2). It also contains a thiazolidine group, which is a five-membered ring containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolidine ring, followed by the introduction of the isobutyl and dimethyl groups. The cyclohexyl group could be introduced through a reaction with cyclohexylamine, and the urea group could be formed through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would likely adopt a chair conformation, as this is the most stable conformation for cyclohexane . The thiazolidine ring would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The urea group could potentially undergo reactions with nucleophiles, and the thiazolidine ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could potentially increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyclohexyl-1-[5,5-dimethyl-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2S2/c1-11(2)10-18-13(16(3,4)23-15(18)22)19(21)14(20)17-12-8-6-5-7-9-12/h11-13,21H,5-10H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVGDVZVEQMTBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(C(SC1=S)(C)C)N(C(=O)NC2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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